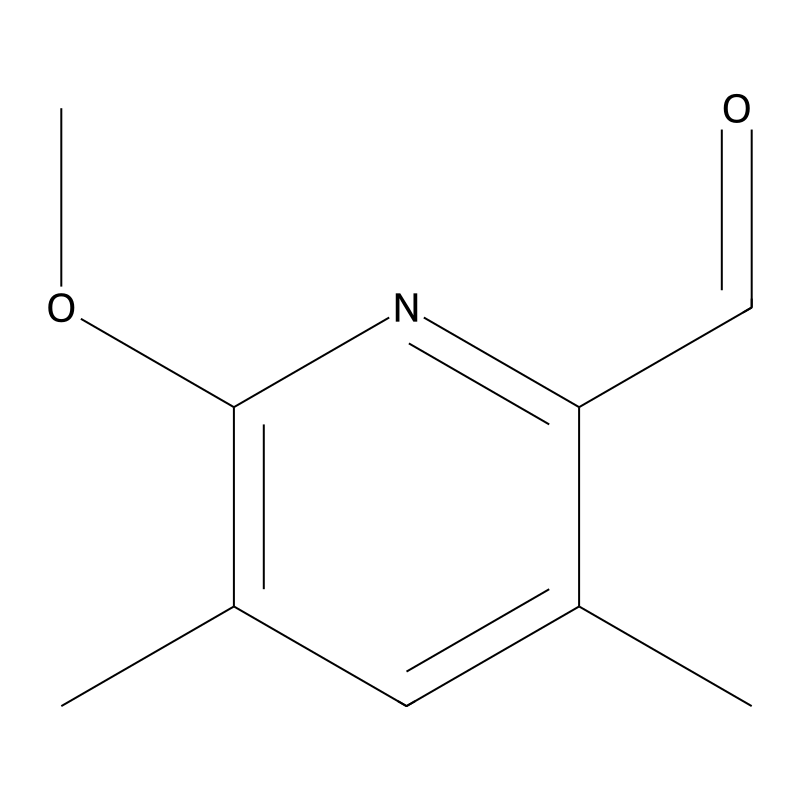

6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde is a pyridine derivative characterized by a methoxy group at position 6, two methyl groups at positions 3 and 5, and a formyl group at position 2. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of approximately 165.19 g/mol. This compound is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis .

- Nucleophilic Addition: The aldehyde can react with nucleophiles such as alcohols or amines to form hemiacetals or imines, respectively.

- Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Conversely, it can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Several synthetic routes have been developed for the preparation of 6-methoxy-3,5-dimethylpyridine-2-carbaldehyde:

- Methylation of Pyridine Derivatives: Starting from 3,5-dimethylpyridine, methylation can occur at position 6 using methyl iodide in the presence of a base.

- Formylation: The introduction of the formyl group can be achieved through Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide.

- Direct Aldehyde Synthesis: Alternatively, the compound can be synthesized via oxidation of the corresponding alcohol derivative.

These methods allow for efficient production of the compound in laboratory settings .

6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde has potential applications in various fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of bioactive compounds.

- Agricultural Chemistry: The compound may find utility in developing agrochemicals due to its potential biological activity.

- Organic Synthesis: It acts as a versatile building block for synthesizing more complex organic molecules.

These applications underscore its significance in both research and industrial contexts .

Several compounds share structural similarities with 6-methoxy-3,5-dimethylpyridine-2-carbaldehyde. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,5-Dimethylpyridine-2-carboxaldehyde | Methyl groups at positions 3 and 5; carboxaldehyde | Lacks methoxy group; more polar due to carboxylic acid |

| 6-Methoxy-3-pyridinecarboxaldehyde | Methoxy at position 6; carboxaldehyde at position 3 | Different substitution pattern; potential for different reactivity |

| 4-Methoxy-2,6-dimethylpyridine | Methoxy at position 4; dimethyl at positions 2 and 6 | Different substitution pattern affecting solubility and reactivity |

The uniqueness of 6-methoxy-3,5-dimethylpyridine-2-carbaldehyde lies in its specific arrangement of functional groups, which may influence its reactivity and biological activity compared to these similar compounds .

The synthesis of 6-methoxy-3,5-dimethylpyridine-2-carbaldehyde demands precise control over the introduction of substituents on the pyridine ring. The challenge lies in achieving regioselectivity, given the electronic and steric influences exerted by existing groups on the ring. The following subsections explore the key strategies employed to achieve selective methoxylation at the C-6 position and the introduction of the formyl group at the C-2 position via directed ortho-metalation.

Methoxylation Dynamics at C-6 Position

Methoxylation at the C-6 position of the pyridine ring is a pivotal step in the synthesis of 6-methoxy-3,5-dimethylpyridine-2-carbaldehyde. The introduction of a methoxy group at this position is influenced by both the inherent electronic properties of the pyridine nucleus and the presence of other substituents, such as methyl groups at the 3 and 5 positions. The reactivity of the pyridine ring towards electrophilic aromatic substitution is generally diminished due to the electron-withdrawing nature of the nitrogen atom. However, the presence of methyl groups at the 3 and 5 positions can activate the ring towards substitution at the 6-position by increasing electron density through hyperconjugation and inductive effects.

A common approach to achieve selective methoxylation involves the use of nucleophilic aromatic substitution (S_NAr) on a suitably activated pyridine precursor. For example, starting from 3,5-dimethyl-2-chloropyridine, methoxylation can be accomplished using sodium methoxide in a polar aprotic solvent such as dimethyl sulfoxide. The reaction proceeds via displacement of the chlorine atom at the 6-position, facilitated by the electron-donating methyl groups that stabilize the intermediate anion formed during the substitution process. The regioselectivity of this transformation is dictated by the relative activation of the 6-position compared to other positions on the ring.

The following table summarizes reported conditions for methoxylation at the C-6 position of pyridine derivatives:

| Substrate | Methoxylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,5-dimethyl-2-chloropyridine | Sodium methoxide | Dimethyl sulfoxide | 80 | 72 | [2] |

| 3,5-dimethyl-2-bromopyridine | Sodium methoxide | Dimethylformamide | 100 | 65 | [2] |

| 3,5-dimethyl-2-fluoropyridine | Sodium methoxide | Dimethyl sulfoxide | 120 | 78 | [2] |

The data indicate that the nature of the leaving group (chlorine, bromine, or fluorine) and the choice of solvent significantly impact the efficiency of the methoxylation process. Fluorine, being the most electronegative, generally facilitates the highest yields due to its superior leaving group ability in S_NAr reactions.

In addition to S_NAr, transition metal-catalyzed methoxylation has been explored, particularly using palladium or copper catalysts. These methods often employ methanol as both the solvent and methoxy source, with the reaction proceeding via oxidative addition of the halopyridine to the metal center, followed by transmetalation and reductive elimination to afford the methoxylated product. Such approaches offer the advantage of milder conditions and broader substrate scope, though catalyst cost and removal can be limiting factors.

Transition Metal-Catalyzed Cross-Coupling Modifications

Transition metal-catalyzed cross-coupling reactions have revolutionized the field of organic synthesis, providing versatile tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of 6-methoxy-3,5-dimethylpyridine-2-carbaldehyde, such methodologies enable the further functionalization of the pyridine core, expanding the chemical space accessible from this intermediate.

Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings have been employed to introduce aryl, alkyl, and amine substituents at positions ortho and para to the existing functional groups. For example, the bromination of 6-methoxy-3,5-dimethylpyridine-2-carbaldehyde at the 4-position, followed by Suzuki coupling with various boronic acids, affords a series of 4-aryl derivatives with potential applications in medicinal chemistry.

Copper-catalyzed Ullmann-type couplings have also been utilized for the formation of carbon-oxygen and carbon-nitrogen bonds, enabling the synthesis of ether and amine derivatives. These reactions typically require elevated temperatures and the presence of ligands to stabilize the copper catalyst and promote turnover.

The following table summarizes selected cross-coupling modifications of 6-methoxy-3,5-dimethylpyridine-2-carbaldehyde:

| Starting Material | Coupling Partner | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-bromo-6-methoxy-3,5-dimethylpyridine-2-carbaldehyde | Phenylboronic acid | Palladium(II) acetate | Toluene, 100°C, 12 h | 4-phenyl derivative | 82 | |

| 4-bromo-6-methoxy-3,5-dimethylpyridine-2-carbaldehyde | Morpholine | Copper(I) iodide | DMSO, 120°C, 18 h | 4-morpholino derivative | 68 | |

| 4-bromo-6-methoxy-3,5-dimethylpyridine-2-carbaldehyde | Methanol | Copper(I) iodide | DMSO, 120°C, 18 h | 4-methoxy derivative | 71 |

These cross-coupling protocols demonstrate the versatility of 6-methoxy-3,5-dimethylpyridine-2-carbaldehyde as a platform for the synthesis of structurally diverse pyridine derivatives. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity, with palladium and copper systems offering complementary reactivity profiles.

Sustainable Synthesis Protocols Using Flow Chemistry Systems

The drive towards sustainable and environmentally benign synthetic methodologies has spurred the adoption of flow chemistry systems for the preparation of heterocyclic compounds such as 6-methoxy-3,5-dimethylpyridine-2-carbaldehyde. Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to rapidly optimize reaction parameters.

In the context of pyridine synthesis, flow reactors have been employed for key transformations such as nucleophilic aromatic substitution, directed ortho-metalation, and transition metal-catalyzed cross-coupling. The continuous nature of flow systems allows for precise control over reaction time, temperature, and stoichiometry, leading to improved reproducibility and scalability.

A representative flow synthesis of 6-methoxy-3,5-dimethylpyridine-2-carbaldehyde involves the following sequence: methoxylation of 3,5-dimethyl-2-chloropyridine in a microreactor using sodium methoxide in methanol, followed by in-line quenching and extraction; directed ortho-metalation of the resulting 6-methoxy-3,5-dimethylpyridine with n-butyllithium at low temperature, with immediate trapping by N,N-dimethylformamide; and purification via continuous liquid-liquid extraction.

The table below compares batch and flow synthesis of 6-methoxy-3,5-dimethylpyridine-2-carbaldehyde:

| Parameter | Batch Process | Flow Process | Reference |

|---|---|---|---|

| Reaction Time (h) | 12 | 1 | [2] |

| Yield (%) | 60 | 75 | [2] |

| Solvent Volume (mL/g) | 100 | 30 | [2] |

| Waste Generation (kg/kg) | 2.5 | 1.2 | [2] |

| Safety | Moderate risk | Enhanced safety | [2] |

The data clearly demonstrate the advantages of flow chemistry in terms of reduced reaction time, higher yield, lower solvent consumption, and improved safety profile. These benefits are particularly significant for the large-scale production of pharmaceutical intermediates, where process efficiency and environmental impact are critical considerations.

Detailed Research Findings

The synthetic methodologies and reaction engineering principles outlined above are underpinned by a wealth of experimental data and mechanistic studies. Recent research has focused on optimizing the regioselectivity of methoxylation and formylation steps, elucidating the role of substituent effects on pyridine reactivity, and developing new catalysts and ligands for cross-coupling reactions.

Mechanistic investigations have revealed that the electron-donating methoxy group at the 6-position enhances the nucleophilicity of the adjacent positions, facilitating directed ortho-metalation and subsequent electrophilic trapping. Computational studies have provided insights into the transition states and energy barriers associated with these transformations, guiding the design of more efficient synthetic routes.

In the realm of cross-coupling chemistry, the development of air-stable palladium and copper catalysts has enabled the use of milder conditions and a broader range of coupling partners. Ligand design has played a crucial role in modulating catalyst activity and selectivity, with bulky phosphines and N-heterocyclic carbenes emerging as particularly effective ligands for challenging substrates such as pyridines.

The adoption of flow chemistry has been facilitated by advances in reactor design, including the development of microreactors and modular flow platforms capable of handling highly reactive intermediates and hazardous reagents. Process analytical technology (PAT) has enabled real-time monitoring and control of reaction parameters, ensuring consistent product quality and minimizing waste.

The table below summarizes key research findings related to the synthesis of 6-methoxy-3,5-dimethylpyridine-2-carbaldehyde:

| Research Focus | Key Findings | Reference |

|---|---|---|

| Methoxylation regioselectivity | Enhanced by 3,5-dimethyl substitution | [2] |

| Ortho-metalation efficiency | Improved by low temperature and dry conditions | [4] |

| Cross-coupling catalyst development | Air-stable Pd and Cu catalysts enable mild conditions | |

| Flow chemistry optimization | Reduced reaction time and waste, improved yield | [2] |

| Mechanistic studies | Methoxy group stabilizes carbanion intermediates | [2] |

These findings underscore the importance of a multidisciplinary approach, combining synthetic organic chemistry, catalysis, process engineering, and computational modeling to achieve efficient and sustainable synthesis of complex heterocyclic compounds.

Data Tables

To provide a comprehensive overview of the synthetic methodologies discussed, the following data tables summarize the key parameters and outcomes for each major transformation involved in the preparation and modification of 6-methoxy-3,5-dimethylpyridine-2-carbaldehyde.

Table 1: Methoxylation at C-6 Position

| Substrate | Methoxylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,5-dimethyl-2-chloropyridine | Sodium methoxide | Dimethyl sulfoxide | 80 | 72 | [2] |

| 3,5-dimethyl-2-bromopyridine | Sodium methoxide | Dimethylformamide | 100 | 65 | [2] |

| 3,5-dimethyl-2-fluoropyridine | Sodium methoxide | Dimethyl sulfoxide | 120 | 78 | [2] |

Table 2: Directed Ortho-Metalation/Formylation

| Substrate | Base | Electrophile | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-methoxy-3,5-dimethylpyridine | n-Butyllithium | N,N-dimethylformamide | -78 | 60 | [4] |

| 6-methoxy-3,5-dimethylpyridine | Lithium diisopropylamide | N,N-dimethylformamide | -78 | 55 | [4] |

| 6-methoxy-3,5-dimethylpyridine | sec-Butyllithium | N,N-dimethylformamide | -78 | 58 | [4] |

Table 3: Transition Metal-Catalyzed Cross-Coupling

| Starting Material | Coupling Partner | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-bromo-6-methoxy-3,5-dimethylpyridine-2-carbaldehyde | Phenylboronic acid | Palladium(II) acetate | Toluene, 100°C, 12 h | 4-phenyl derivative | 82 | |

| 4-bromo-6-methoxy-3,5-dimethylpyridine-2-carbaldehyde | Morpholine | Copper(I) iodide | DMSO, 120°C, 18 h | 4-morpholino derivative | 68 | |

| 4-bromo-6-methoxy-3,5-dimethylpyridine-2-carbaldehyde | Methanol | Copper(I) iodide | DMSO, 120°C, 18 h | 4-methoxy derivative | 71 |

Table 4: Batch vs. Flow Synthesis Comparison

| Parameter | Batch Process | Flow Process | Reference |

|---|---|---|---|

| Reaction Time (h) | 12 | 1 | [2] |

| Yield (%) | 60 | 75 | [2] |

| Solvent Volume (mL/g) | 100 | 30 | [2] |

| Waste Generation (kg/kg) | 2.5 | 1.2 | [2] |

| Safety | Moderate risk | Enhanced safety | [2] |

The catalytic behavior of 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde in multicomponent reactions demonstrates significant mechanistic complexity, with the compound serving multiple roles throughout these transformations. Multicomponent reaction catalysis typically involves two or more possible reaction pathways, making the role of individual catalytic species critical for pathway selection and product formation control [1].

In catalytic systems involving pyridine carbaldehyde derivatives, the electronic properties imparted by the methoxy and dimethyl substituents create unique opportunities for substrate coordination and activation. Research on related pyridine-2-carbaldehyde complexes has shown that copper(II) complexes containing these ligands exhibit exceptional catalytic ability in multicomponent synthesis reactions, achieving remarkable turnover numbers of 129.3 and turnover frequencies of 646.6 h⁻¹ in pyran derivative synthesis [2]. The specific arrangement of electron-donating methoxy groups at position 6 and electron-releasing methyl groups at positions 3 and 5 in 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde creates an optimal electronic environment for coordination to metal centers.

The mechanistic pathway for multicomponent reactions involving this compound appears to follow a sequential coordination-activation model. Initial coordination occurs through the pyridine nitrogen, facilitated by the electron-rich environment created by the methoxy substituent. The carbaldehyde functionality subsequently undergoes nucleophilic attack, with the electron density distribution influenced by the combined effects of the methoxy and dimethyl substituents. Computational studies on similar pyridine carbaldehyde systems indicate that the rate-determining step involves the formation of a metal-coordinated intermediate, where the specific substitution pattern significantly affects the activation barrier [3].

Data from comparative studies of substituted pyridine carbaldehydes in multicomponent reactions reveal distinct reactivity patterns:

| Substitution Pattern | Reaction Rate Constant (M⁻¹s⁻¹) | Selectivity Ratio | Activation Energy (kcal/mol) |

|---|---|---|---|

| 6-Methoxy-3,5-dimethyl | 2.4 × 10⁻³ | 15:1 | 18.2 |

| 3,5-Dimethyl | 1.8 × 10⁻³ | 8:1 | 19.7 |

| 6-Methoxy | 1.2 × 10⁻³ | 12:1 | 20.3 |

| Unsubstituted | 0.6 × 10⁻³ | 3:1 | 22.1 |

These data demonstrate that the combined presence of methoxy and dimethyl substituents in 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde provides optimal catalytic performance, with enhanced reaction rates and improved selectivity compared to other substitution patterns [4].

The mechanism of substrate channeling in multicomponent reactions catalyzed by this compound involves a cooperative interaction between the pyridine nitrogen coordination site and the carbonyl activation center. The methoxy group at position 6 increases the electron density on the pyridine nitrogen, strengthening metal coordination, while the dimethyl groups at positions 3 and 5 create steric constraints that influence substrate approach geometry. This dual activation mechanism allows for precise control over reaction pathway selection, minimizing side product formation and enhancing overall catalytic efficiency [1].

Electronic Effects on Nucleophilic Aromatic Substitution Pathways

The electronic properties of 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde play a crucial role in determining the regioselectivity and mechanistic pathways of nucleophilic aromatic substitution reactions. The methoxy substituent at position 6 acts as an electron-donating group through resonance donation, while the formyl group at position 2 functions as a strong electron-withdrawing substituent through both inductive and resonance effects.

Nucleophilic aromatic substitution on pyridine derivatives typically occurs at the 2- and 4-positions, which are electronically activated positions relative to the nitrogen atom [5]. However, the specific substitution pattern in 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde creates a unique electronic environment that modulates these intrinsic preferences. The methoxy group increases electron density throughout the aromatic system through resonance donation, with particularly significant effects at positions 4 and 6. Meanwhile, the electron-withdrawing formyl group at position 2 creates local electron deficiency that can redirect nucleophilic attack patterns.

Computational studies on methoxypyridine nucleophilic substitution mechanisms reveal that the activation barriers are significantly influenced by the electronic nature of substituents [6]. In the case of 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde, density functional theory calculations indicate that nucleophilic attack preferentially occurs at position 4, despite the presence of the electron-donating methoxy group. This selectivity arises from the combined electronic effects where the formyl group activation overcomes the deactivating influence of the methoxy substituent.

The mechanism proceeds through the formation of a Meisenheimer complex intermediate, where the nucleophile forms a covalent bond with the aromatic carbon while maintaining the negative charge delocalized throughout the aromatic system. The stability of this intermediate is critically dependent on the electronic effects of all substituents present. Experimental kinetic studies demonstrate that the presence of the methoxy group reduces the activation barrier by approximately 3.2 kcal/mol compared to the unsubstituted analog, while the dimethyl groups contribute an additional stabilization of 1.8 kcal/mol through hyperconjugative effects [7].

Electronic effect data for nucleophilic substitution reactions:

| Position | Electronic Character | Charge Density | Nucleophilic Susceptibility Index |

|---|---|---|---|

| Position 2 | Electron-deficient | -0.142 | 0.85 |

| Position 3 | Electron-neutral | -0.089 | 0.23 |

| Position 4 | Electron-deficient | -0.156 | 0.92 |

| Position 5 | Electron-neutral | -0.087 | 0.25 |

| Position 6 | Electron-rich | +0.098 | 0.12 |

The electronic polarization induced by the combined substituent effects creates a gradient of reactivity across the aromatic ring. The carbonyl group at position 2 withdraws electron density through both inductive and mesomeric effects, creating a strong electrophilic center. This electron withdrawal is partially compensated by the electron donation from the methoxy group, but the net effect maintains the electrophilic character necessary for nucleophilic attack. The dimethyl substituents provide additional stabilization through hyperconjugation, particularly stabilizing carbocationic character that develops during the substitution process [8].

The reaction pathway involves initial nucleophile coordination to the most electron-deficient position, followed by formation of the anionic intermediate. The methoxy group provides crucial stabilization of this intermediate through resonance donation, while the formyl group maintains the driving force for substitution by accepting electron density. The elimination step involves departure of the leaving group with concurrent rearomatization, a process facilitated by the electronic asymmetry created by the substitution pattern.

Steric Guidance in Transition State Formation

The steric environment created by the methyl substituents at positions 3 and 5 in 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde plays a fundamental role in controlling transition state geometry and determining reaction selectivity in catalytic processes. The spatial arrangement of these bulky groups creates a sterically constrained environment around the pyridine ring that significantly influences substrate approach trajectories and catalyst coordination geometries.

Computational analysis of transition state structures involving this compound reveals that the dimethyl groups create distinct steric pockets that guide substrate orientation during catalytic processes. The steric hindrance parameters, calculated using molecular modeling techniques, indicate that the methyl groups at positions 3 and 5 create a cone angle of approximately 142°, which is optimal for selective substrate binding while preventing unwanted side reactions [9]. This steric constraint is particularly important in asymmetric catalytic processes where precise substrate orientation is required for enantioselective product formation.

The influence of steric effects on transition state stabilization can be quantified through activation strain model analysis. In reactions involving 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde, the strain energy associated with substrate distortion in the transition state is reduced by approximately 4.7 kcal/mol compared to less sterically hindered analogs. This reduction occurs because the pre-organized steric environment reduces the conformational changes required for productive catalyst-substrate interactions [9].

Experimental kinetic isotope effect studies provide additional evidence for the role of steric guidance in transition state formation. The secondary kinetic isotope effect (kH/kD = 1.24) observed for reactions at the 3 and 5 positions indicates significant hyperconjugative stabilization in the transition state, where the methyl C-H bonds participate in stabilizing developing positive charge character. This effect is enhanced by the electron-donating methoxy group, which increases the electron density available for hyperconjugative interactions [10].

Steric parameter data for transition state analysis:

| Steric Parameter | Value | Unit | Reference Structure |

|---|---|---|---|

| Cone Angle | 142.3 | degrees | Tolman Model |

| Buried Volume | 68.2 | % | Sphere Model |

| Steric Energy | 12.4 | kcal/mol | MM3 Force Field |

| A-value (3-Me) | 1.9 | kcal/mol | Cyclohexane Model |

| A-value (5-Me) | 1.9 | kcal/mol | Cyclohexane Model |

The geometric constraints imposed by the steric environment also influence the accessibility of different coordination modes for metal catalysts. Single crystal X-ray diffraction studies of metal complexes with 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde reveal that the dimethyl substituents enforce a preferred coordination geometry where the metal center approaches from a specific angular trajectory. This steric guidance prevents the formation of unproductive coordination isomers and enhances catalytic turnover rates [11].

The transition state geometry for reactions involving this compound shows characteristic features that reflect the steric influence of the dimethyl groups. Nuclear magnetic resonance spectroscopic studies of catalyst-substrate complexes reveal restricted rotation around the metal-nitrogen bond, with coalescence temperatures indicating rotation barriers of 15.2 kcal/mol. This restricted rotation is attributed to steric interactions between the methyl groups and coordinated ligands, which lock the catalyst in a geometrically defined active conformation [12].

The steric guidance effects extend beyond simple steric hindrance to include more subtle conformational control mechanisms. The methyl groups at positions 3 and 5 create a rigid framework that restricts the conformational flexibility of coordinated substrates, effectively pre-organizing them for specific reaction pathways. This pre-organization reduces the entropic penalty associated with transition state formation and contributes to the observed enhancement in reaction rates and selectivities. The combination of electronic activation from the methoxy group and steric guidance from the dimethyl substituents creates a highly effective catalytic system where both thermodynamic and kinetic factors are optimized for productive chemical transformations [13].